Comprehensive Spectral Profiling and Analytical Methodology for 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
Comprehensive Spectral Profiling and Analytical Methodology for 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
Executive Summary
The compound 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS 120450-07-9) represents a highly functionalized, privileged heterocyclic scaffold with extensive utility in medicinal chemistry and drug discovery[1]. The dense array of functional groups—a primary amine, a cyano group, an acidic pyrrole nitrogen, and a halogenated aryl ring—creates a complex electronic environment characterized by strong push-pull π-conjugation. This whitepaper provides a rigorous, causality-driven guide to the synthesis, sample preparation, and spectral characterization (NMR, IR, Mass Spectrometry) of this molecule, designed for researchers requiring high-fidelity analytical validation.
Mechanistic Context & Synthetic Workflow
The synthesis of highly substituted pyrroles is typically achieved via multicomponent cascade reactions[2]. For 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile, the most efficient route involves the condensation of 2-bromo-1-(4-chlorophenyl)ethanone (a phenacyl bromide derivative) with malononitrile, followed by amination and cyclization using ammonium acetate[3].
This reaction proceeds through a phenacylmalononitrile intermediate[4]. The addition of ammonium acetate serves a dual purpose: it acts as a mild buffer to facilitate the Knoevenagel-type condensation and provides the essential nitrogen atom required for the pyrrole core cyclization[3].
Fig 1. Multicomponent synthetic workflow for 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical and chemical behavior of the compound dictates the experimental choices.
Step-by-Step Synthesis & Isolation
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Enolate Formation: Dissolve 10 mmol of malononitrile and 10 mmol of 2-bromo-1-(4-chlorophenyl)ethanone in 15 mL of absolute ethanol. Cool the mixture to 0 °C.
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Base Catalysis: Dropwise add a catalytic amount of piperidine or a mild base solution. Causality: The low temperature prevents the highly reactive phenacyl bromide from undergoing premature self-condensation, ensuring selective cross-reactivity with the malononitrile enolate[4].
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Amination & Cyclization: Add an excess of ammonium acetate (30 mmol) directly to the reaction vessel. Reflux the mixture for 2–4 hours.
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Self-Validating Quench: Pour the cooled reaction mixture into 100 mL of ice-cold water. Validation: The highly polar, hydrogen-bonded pyrrole product is entirely insoluble in cold water, causing immediate precipitation. Unreacted malononitrile and ammonium salts remain in the aqueous phase.
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Purification: Filter the precipitate and recrystallize from hot ethanol to yield analytically pure crystals.
Spectroscopic Sample Preparation
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NMR Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: DMSO- d6 is mandatory for this scaffold. Its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute hydrogen bonds, preventing the rapid proton exchange that would otherwise cause the pyrrole NH and primary NH 2 signals to broaden into the baseline or merge with the water peak[5].
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IR Preparation: Grind 1–2 mg of the analyte with 100 mg of anhydrous KBr. Press under vacuum into a transparent pellet. Causality: The KBr matrix isolates the compound in an IR-transparent solid state, minimizing atmospheric moisture interference which would obscure the critical NH/NH 2 stretching region.
Mechanistic Spectral Analysis & Causality
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile are defined by the intense "push-pull" electronic dynamics of the pyrrole ring[5].
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1 H NMR Causality: The pyrrole NH proton is highly deshielded (~11.2 ppm) due to the combined effects of the aromatic ring current and the electron-withdrawing cyano group at C3, which pulls electron density away from the nitrogen, increasing its acidity. The primary amine (NH 2 ) appears as a broad singlet (~5.8 ppm). This broadening is a direct physical consequence of the quadrupolar relaxation of the 14 N nucleus coupled with intermediate chemical exchange rates. The 4-chlorophenyl group exhibits a classic AA'BB' splitting pattern (~7.4–7.6 ppm, J≈8.5 Hz), confirming para-substitution.
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13 C NMR Causality: The C2 and C3 carbons of the pyrrole ring demonstrate a severe electronic dichotomy. The C2 carbon, attached to the electron-donating amino group, is highly deshielded (~148 ppm). Conversely, the C3 carbon acts as the electron sink for the enamine-like system and is highly shielded (~86 ppm). This extreme chemical shift differential is the definitive hallmark of a push-pull substituted heterocycle.
Infrared (IR) Vibrational Analysis
IR spectroscopy provides orthogonal validation of the functional groups. The most diagnostic feature is the cyano (C ≡ N) stretch observed at ~2215 cm −1 .
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Causality: While isolated aliphatic nitriles typically absorb around 2250 cm −1 , the C ≡ N bond in this compound is heavily conjugated with the aromatic pyrrole core and the electron-donating amino group. This conjugation increases the single-bond character of the nitrile, lowering the force constant and shifting the vibrational frequency to a lower wavenumber.
Mass Spectrometry (MS) & Isotopic Signatures
Electrospray Ionization (ESI-MS) provides definitive structural confirmation. The presence of the chlorine atom introduces an internal, self-validating isotopic check.
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Isotopic Validation: The natural abundance of 35 Cl (75%) and 37 Cl (25%) dictates a strict 3:1 intensity ratio for the molecular ion peaks. The observation of [M+H] + at m/z 218 and 220 in a 3:1 ratio definitively confirms the retention of the chlorophenyl moiety.
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Fragmentation Causality: The primary fragmentation pathway involves the expulsion of HCN (-27 Da) to yield m/z 191/193. This loss is thermodynamically driven by the stability of the resulting highly conjugated aromatic cation.
Fig 2. ESI-MS fragmentation pathways highlighting isotopic signatures and functional group losses.
Consolidated Spectral Data Tables
The following tables summarize the quantitative spectral data, providing a rapid reference for analytical validation.
Table 1: 1 H and 13 C NMR Assignments (DMSO- d6 , 400 MHz / 100 MHz)
| Position / Group | 1 H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift ( δ , ppm) | Mechanistic Note |
| Pyrrole NH | 11.20 | Broad singlet | - | Highly deshielded by C ≡ N group |
| Pyrrole C5-H | 6.85 | Singlet (or doublet if coupled to NH) | 112.4 | Aromatic CH |
| NH 2 Group | 5.80 | Broad singlet (2H) | - | Broadened by 14 N relaxation |
| Aryl H-2', H-6' | 7.62 | Doublet ( J=8.5 ) (2H) | 127.8 | AA'BB' system, ortho to pyrrole |
| Aryl H-3', H-5' | 7.45 | Doublet ( J=8.5 ) (2H) | 129.1 | AA'BB' system, ortho to Cl |
| Pyrrole C2 | - | - | 148.5 | Deshielded by adjacent NH 2 |
| Pyrrole C3 | - | - | 86.2 | Shielded electron sink (push-pull) |
| Pyrrole C4 | - | - | 122.0 | Quaternary aromatic carbon |
| C ≡ N | - | - | 117.5 | Conjugated nitrile |
| Aryl C-1', C-4' | - | - | 132.5, 130.8 | Quaternary aryl carbons |
Table 2: Key Infrared (IR) Vibrational Bands (KBr Pellet)
| Wavenumber (cm −1 ) | Functional Group | Vibrational Mode | Diagnostic Significance |
| 3410, 3320 | -NH 2 | Asymmetric & Symmetric Stretch | Confirms primary amine presence |
| 3210 | Pyrrole -NH | N-H Stretch | Indicates hydrogen-bonded pyrrole core |
| 2215 | -C ≡ N | C ≡ N Stretch | Shifted lower due to strong π -conjugation |
| 1620, 1550 | C=C, C=N | Aromatic Ring Stretch | Confirms heteroaromatic framework |
| 830 | Aryl C-Cl | C-Cl Stretch | Characteristic of para-chlorophenyl substitution |
Table 3: Mass Spectrometry (ESI+) Diagnostics
| m/z Observed | Ion Identity | Relative Intensity | Causality / Validation |
| 218.0 | [M( 35 Cl)+H] + | 100% (Base Peak) | Primary molecular ion |
| 220.0 | [M( 37 Cl)+H] + | ~33% | Validates presence of one Chlorine atom |
| 191.0 | [M( 35 Cl)+H - HCN] + | Variable | Confirms presence of carbonitrile group |
References
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Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines Source: National Institutes of Health (NIH) / PMC URL:[Link][3]
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Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) Source: ACS Omega - ACS Publications URL:[Link][4]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles Source: Oriental Journal of Chemistry URL:[Link][2]
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Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][5]
Sources
- 1. 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | 120450-07-9 [sigmaaldrich.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
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